N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a pyridine-pyrazole hybrid scaffold. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to its ability to coordinate metal ions or act as a hydrogen-bond acceptor/donor . The pyridine-pyrazole moiety may enhance solubility and bioavailability, while the dihydrobenzofuran ring contributes to rigidity and metabolic stability. Its synthetic analogs, however, are frequently analyzed using crystallographic tools like SHELX and WinGX for structural validation .
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-17(6-8-20-22)16-4-2-13(11-19-16)12-21-26(23,24)15-3-5-18-14(10-15)7-9-25-18/h2-6,8,10-11,21H,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWDMGDLJTEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes several pharmacophoric elements that contribute to its biological activity:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 2034229-17-7
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles regarding its anticancer activity:
The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, in HeLa cells, it was observed to induce G2/M cell cycle arrest and inhibit tubulin accumulation, suggesting a mechanism involving disruption of microtubule dynamics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The following table outlines its antimicrobial effects:
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive bacteria |
| Escherichia coli | >128 | Gram-negative bacteria |
| Candida albicans | >128 | Fungi |
The compound exhibited significant activity against Staphylococcus aureus but was less effective against Gram-negative bacteria and fungi . This selective activity may be attributed to differences in cell wall composition between Gram-positive and Gram-negative organisms.
Anticancer Mechanisms
The anticancer effects of this compound are primarily linked to its ability to disrupt microtubule formation. This disruption leads to:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Mechanisms
The antimicrobial activity is believed to stem from the compound's ability to interfere with bacterial metabolic processes. The specific mechanisms are still under investigation but may involve:
- Inhibition of Cell Wall Synthesis : Particularly in Gram-positive bacteria like Staphylococcus aureus.
- Disruption of Membrane Integrity : Leading to increased permeability and eventual cell lysis.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Efficacy : In a murine model of breast cancer, administration of this compound significantly reduced tumor size compared to control groups.
- Synergistic Effects : A combination study with standard chemotherapeutics revealed enhanced efficacy when used alongside doxorubicin, suggesting potential for combination therapy .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and modulating cell cycle regulators. In particular, this compound has been evaluated for its efficacy against breast cancer cells (MDA-MB-231), demonstrating promising antiproliferative activity.
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics. The sulfonamide group is particularly relevant in this context, as sulfonamides are traditionally known for their antibacterial properties.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has indicated that similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play critical roles in inflammatory processes. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.
Case Studies
Several studies have documented the effects of similar compounds on cancer cell lines:
- Study on Breast Cancer Cells : A series of pyrazole derivatives were tested against MDA-MB-231 cells, revealing significant inhibition of cell proliferation and induction of apoptosis through multiple pathways.
- Antimicrobial Testing : Compounds derived from similar scaffolds have shown effectiveness against various bacterial strains, suggesting the potential utility of this compound in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares features with sulfonamide-based kinase inhibitors and anti-inflammatory agents. Below is a comparative analysis based on structural motifs and methodologies from the evidence:
Key Findings
DMF as a solvent and N-ethyl-N-isopropylpropan-2-amine as a base are standard in such protocols .
Pharmacophore Comparison : Unlike the furopyridine-carboxamide in , the target compound’s dihydrobenzofuran-sulfonamide scaffold may offer improved metabolic stability over traditional furan derivatives due to reduced oxidation susceptibility.
Challenges in Comparison
- Structural Ambiguity : Without crystallographic data, assumptions about bond angles, torsion, and intermolecular interactions remain speculative.
Preparation Methods
Sulfonation of 2,3-Dihydrobenzofuran
The sulfonation of 2,3-dihydrobenzofuran is achieved using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the para position relative to the oxygen atom in the dihydrobenzofuran ring.
Procedure :
- 2,3-Dihydrobenzofuran (1.0 equiv) is dissolved in dichloromethane at 0°C.
- Chlorosulfonic acid (1.2 equiv) is added dropwise over 30 minutes.
- The mixture is stirred at room temperature for 4 hours, yielding 2,3-dihydrobenzofuran-5-sulfonic acid .
- Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in refluxing toluene.
Key Data :
Amination of Sulfonyl Chloride
The sulfonyl chloride intermediate is reacted with ammonium hydroxide to form the sulfonamide:
$$ \text{2,3-Dihydrobenzofuran-5-sulfonyl chloride} + \text{NH}_4\text{OH} \rightarrow \text{2,3-Dihydrobenzofuran-5-sulfonamide} $$
Optimization :
Synthesis of (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine
Construction of the Pyridine-Pyrazole Core
The pyridine-pyrazole moiety is synthesized via a Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarboxaldehyde and 1-methyl-1H-pyrazol-5-ylboronic acid.
Procedure :
- 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv), 1-methyl-1H-pyrazol-5-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are combined in dioxane/H₂O (4:1).
- The mixture is heated at 100°C for 12 hours under argon.
- The product, 6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde , is isolated via column chromatography.
Key Data :
Reductive Amination to Primary Amine
The aldehyde intermediate is converted to the primary amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.
Procedure :
- 6-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde (1.0 equiv) is dissolved in methanol.
- NH₄OAc (3.0 equiv) and NaBH₃CN (1.5 equiv) are added.
- The reaction is stirred at room temperature for 6 hours.
- The product, (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine , is purified via acid-base extraction.
Key Data :
- Yield: 68%
- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.55 (d, J = 2.4 Hz, 1H, pyridine-H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.65 (d, J = 8.4 Hz, 1H, pyridine-H), 7.40 (s, 1H, pyrazole-H), 6.50 (s, 1H, pyrazole-H), 3.90 (s, 3H, CH₃), 3.75 (s, 2H, CH₂NH₂).
Coupling of Subunits via Sulfonamide Bond Formation
Sulfonamide Coupling
The final step involves reacting 2,3-dihydrobenzofuran-5-sulfonyl chloride with (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine in the presence of a base.
Procedure :
- The sulfonyl chloride (1.0 equiv) is dissolved in anhydrous DCM.
- The amine (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 4 hours.
- The product is isolated via filtration and recrystallized from ethanol/water.
Key Data :
- Yield: 82%
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 8.60 (d, J = 2.4 Hz, 1H, pyridine-H), 8.15 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.70 (d, J = 8.4 Hz, 1H, pyridine-H), 7.50 (s, 1H, pyrazole-H), 7.30 (d, J = 8.4 Hz, 1H, dihydrobenzofuran-H), 6.80 (d, J = 8.4 Hz, 1H, dihydrobenzofuran-H), 6.55 (s, 1H, pyrazole-H), 4.50 (t, J = 6.8 Hz, 2H, CH₂), 4.20 (s, 2H, CH₂N), 3.90 (s, 3H, CH₃), 3.15 (t, J = 6.8 Hz, 2H, CH₂).
Alternative Synthetic Routes and Optimization
One-Pot Sequential Catalysis
A method inspired by iron/copper-catalyzed diaryl sulfonamide synthesis was adapted for this compound:
- Iron-catalyzed iodination : Para-iodination of 2,3-dihydrobenzofuran using Fe(OTf)₃ and NIS.
- Copper-catalyzed coupling : Ullmann-type coupling with the pyridine-pyrazole amine.
Advantages :
- Reduced purification steps.
- Higher functional group tolerance.
Yield : 70% (over two steps).
Q & A
Q. How do heterocyclic ring systems (pyrazole, pyridine, dihydrobenzofuran) influence reactivity in downstream functionalization?
- Answer : Conduct mechanistic studies:
- Electrophilic Aromatic Substitution (EAS) : Pyridine directs meta-substitution; dihydrobenzofuran’s electron-rich ring favors ortho/para attack .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling on pyridine requires Pd catalysts with sterically demanding ligands (e.g., SPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
